MLT-747

Description

Properties

IUPAC Name |

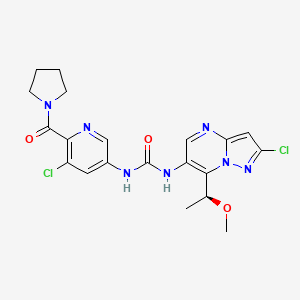

1-[2-chloro-7-[(1S)-1-methoxyethyl]pyrazolo[1,5-a]pyrimidin-6-yl]-3-[5-chloro-6-(pyrrolidine-1-carbonyl)pyridin-3-yl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21Cl2N7O3/c1-11(32-2)18-14(10-23-16-8-15(22)27-29(16)18)26-20(31)25-12-7-13(21)17(24-9-12)19(30)28-5-3-4-6-28/h7-11H,3-6H2,1-2H3,(H2,25,26,31)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJTGJRAKRGEDPI-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=NC2=CC(=NN21)Cl)NC(=O)NC3=CC(=C(N=C3)C(=O)N4CCCC4)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=C(C=NC2=CC(=NN21)Cl)NC(=O)NC3=CC(=C(N=C3)C(=O)N4CCCC4)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21Cl2N7O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Allosteric Inhibition of MALT1 by MLT-747: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) is a key enzyme in the activation of NF-κB signaling downstream of antigen receptors. Its proteolytic activity is crucial for the survival and proliferation of certain types of B-cell lymphomas, particularly the activated B-cell-like (ABC) subtype of diffuse large B-cell lymphoma (DLBCL). This makes MALT1 a compelling therapeutic target. MLT-747 is a potent and selective small-molecule allosteric inhibitor of MALT1. This technical guide provides an in-depth overview of the allosteric inhibition of MALT1 by this compound, including its mechanism of action, quantitative data, and detailed experimental protocols.

Mechanism of Allosteric Inhibition

This compound acts as a non-competitive inhibitor of MALT1's protease function. Unlike active site inhibitors that directly block substrate binding, this compound binds to a distinct allosteric pocket.[1][2][3] This binding site is located at the interface of the caspase-like domain and the Ig3 domain of MALT1.[2][4]

The allosteric pocket is normally occupied by the side chain of Tryptophan 580 (Trp580), which stabilizes the inactive conformation of the enzyme.[5] this compound binding displaces the Trp580 side chain, effectively locking the MALT1 protease in an inactive state.[2][5] This prevents the conformational changes required for substrate recognition and catalysis, thereby inhibiting the cleavage of MALT1 substrates such as BCL10, CYLD, and RelB.[4]

dot

Caption: Mechanism of MALT1 allosteric inhibition by this compound.

Quantitative Data

The potency of this compound and its closely related analog, MLT-748, has been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data.

| Compound | Assay Type | Parameter | Value | Reference |

| This compound | Biochemical (Peptide Cleavage) | IC50 | 14 nM | [1][2] |

| This compound | Cellular (MALT1-W580S Stabilization) | EC50 | 314 nM | [1] |

| MLT-748 | Biochemical (Peptide Cleavage) | IC50 | 5 nM | [4] |

| MLT-748 | Surface Plasmon Resonance (WT MALT1) | Kd | 42 nM | |

| MLT-748 | Surface Plasmon Resonance (MALT1-W580S) | Kd | 13 nM | [4] |

Table 1: Potency and Binding Affinity of this compound and MLT-748

Signaling Pathway

MALT1 is a critical component of the CARD11-BCL10-MALT1 (CBM) signalosome, which is essential for NF-κB activation following antigen receptor stimulation in lymphocytes.[6][7] Upon receptor engagement, a signaling cascade leads to the formation of the CBM complex, which recruits and activates the IKK complex. IKK then phosphorylates IκBα, leading to its degradation and the subsequent translocation of NF-κB dimers to the nucleus to initiate gene transcription. MALT1's proteolytic activity is required for optimal NF-κB activation.[8][9]

dot

Caption: MALT1 signaling pathway and the point of inhibition by this compound.

Experimental Protocols

MALT1 Biochemical Activity Assay (Fluorogenic)

This assay measures the in vitro proteolytic activity of recombinant MALT1.

dot

Caption: Workflow for a MALT1 biochemical activity assay.

Materials:

-

Recombinant human MALT1

-

This compound

-

Fluorogenic MALT1 substrate (e.g., Ac-LRSR-AMC)

-

Assay Buffer (e.g., 50 mM Tris pH 7.5, 600 mM Sodium Citrate, 1 mM DTT, 1 mM EDTA, 0.05% BSA)[1]

-

DMSO

-

384-well black microtiter plates

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a 384-well plate, add a solution of recombinant MALT1 in assay buffer.

-

Add the diluted this compound or DMSO (vehicle control) to the wells containing MALT1.

-

Pre-incubate the plate at room temperature for a specified time (e.g., 2 hours) to allow for inhibitor binding.[1]

-

Initiate the enzymatic reaction by adding the fluorogenic MALT1 substrate to each well.

-

Incubate the plate at room temperature for a defined period (e.g., 8 hours).[1]

-

Measure the fluorescence intensity at an excitation wavelength of 355 nm and an emission wavelength of 460 nm.[1]

-

Calculate the percent inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify target engagement of this compound with MALT1 in a cellular context. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.

Materials:

-

Cell line of interest (e.g., ABC-DLBCL cell line)

-

This compound

-

Cell culture medium

-

PBS

-

Lysis buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1% Triton X-100, with protease and phosphatase inhibitors)[10]

-

Equipment for heating cells (e.g., PCR cycler)

-

Centrifuge

-

SDS-PAGE and Western blotting reagents

-

Anti-MALT1 antibody

Procedure:

-

Culture cells to the desired density.

-

Treat cells with various concentrations of this compound or DMSO for a specified time.

-

Harvest and wash the cells with PBS.

-

Resuspend the cell pellets in a small volume of PBS.

-

Heat the cell suspensions at a range of temperatures for a short duration (e.g., 3 minutes).

-

Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

-

Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

-

Collect the supernatant containing the soluble proteins.

-

Analyze the amount of soluble MALT1 in the supernatant by Western blotting using an anti-MALT1 antibody.

-

Quantify the band intensities and plot the fraction of soluble MALT1 as a function of temperature for each this compound concentration to determine the thermal shift.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique to measure the binding kinetics and affinity between this compound and MALT1.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Recombinant MALT1 (ligand)

-

This compound (analyte)

-

Running buffer (e.g., HBS-EP+)

-

Immobilization reagents (e.g., EDC/NHS)

Procedure:

-

Immobilize recombinant MALT1 onto the sensor chip surface using standard amine coupling chemistry.

-

Prepare a series of concentrations of this compound in running buffer.

-

Inject the this compound solutions over the MALT1-immobilized surface and a reference surface.

-

Monitor the binding response in real-time.

-

After each injection, regenerate the sensor surface to remove the bound analyte.

-

Analyze the sensorgrams using appropriate binding models to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kd).

NF-κB Reporter Assay

This assay measures the effect of MALT1 inhibition by this compound on NF-κB transcriptional activity.

Materials:

-

Cell line with an NF-κB luciferase reporter construct (e.g., HEK293T or a relevant lymphoma cell line)

-

This compound

-

Stimulant for NF-κB activation (e.g., PMA and ionomycin, or TNF-α)

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Seed the reporter cells in a 96-well plate.

-

Pre-treat the cells with various concentrations of this compound or DMSO for a specified time.

-

Stimulate the cells with an NF-κB activator.

-

Incubate for a period sufficient to induce luciferase expression (e.g., 6 hours).[11]

-

Lyse the cells and add the luciferase assay reagent.

-

Measure the luminescence using a luminometer.

-

Normalize the luciferase activity and calculate the percent inhibition of NF-κB activity for each this compound concentration.

In Vivo Efficacy Studies

While specific in vivo protocols for this compound are not publicly detailed, a general approach for evaluating MALT1 inhibitors in lymphoma xenograft models can be outlined.

Animal Model:

-

Immunocompromised mice (e.g., NSG or SCID)

Cell Lines:

-

ABC-DLBCL cell lines (e.g., OCI-Ly3, OCI-Ly10, TMD8)

Procedure:

-

Subcutaneously implant ABC-DLBCL cells into the flank of the mice.

-

Allow tumors to establish to a palpable size.

-

Randomize mice into treatment groups (vehicle control, this compound at various doses).

-

Administer this compound orally or via another appropriate route, typically once or twice daily.

-

Monitor tumor volume and body weight regularly.

-

At the end of the study, tumors can be harvested for pharmacodynamic analysis (e.g., Western blotting for MALT1 substrates).

Conclusion

This compound is a potent and selective allosteric inhibitor of MALT1 that effectively blocks its pro-survival signaling in lymphoma cells. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the therapeutic potential of this compound and other MALT1 inhibitors. The quantitative data and understanding of its mechanism of action underscore the promise of this therapeutic strategy for the treatment of MALT1-dependent malignancies.

References

- 1. AID 1920196 - MALT1 Protease Assay 1 from US Patent US20240018157: "CYCLIC COMPOUNDS AND METHODS OF USING SAME" - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. rupress.org [rupress.org]

- 3. Targeting Lymphomas Through MALT1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bpsbioscience.com [bpsbioscience.com]

- 5. Inhibition of MALT1 and BCL2 Induces Synergistic Antitumor Activity in Models of B-Cell Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mechanism and specificity of the human paracaspase MALT1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. researchgate.net [researchgate.net]

- 9. "Inhibition of MALT1 and BCL2 Induces Synergistic Antitumor Activity in" by Joshua P Plotnik, Adam E Richardson et al. [digitalcommons.library.tmc.edu]

- 10. Essential role of MALT1 protease activity in activated B cell-like diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. indigobiosciences.com [indigobiosciences.com]

A Technical Guide to the Allosteric Inhibition of MALT1 by MLT-747

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the binding interaction between the selective allosteric inhibitor, MLT-747, and the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1). MALT1 is a key regulator of signaling pathways in immune cells, and its dysregulation is implicated in various diseases, including certain types of lymphoma and autoimmune disorders.[1][2] this compound has emerged as a potent tool for studying MALT1 function and as a potential therapeutic agent.

Introduction to MALT1

MALT1 is a multi-domain protein that functions as both a scaffold protein and a cysteine protease.[3][4] It is a crucial component of the CARD11-BCL10-MALT1 (CBM) signalosome complex, which is essential for activating the nuclear factor-κB (NF-κB) signaling pathway downstream of antigen receptors in lymphocytes.[5][6] The protease activity of MALT1 is responsible for cleaving and inactivating negative regulators of the NF-κB pathway, such as A20 and RelB, thereby amplifying and sustaining the signal.[1][7] Structurally, MALT1 comprises an N-terminal death domain (DD), two immunoglobulin-like (Ig) domains, a central caspase-like domain, and a third C-terminal Ig-like domain.[3][8]

This compound: A Potent and Selective Allosteric Inhibitor

This compound is a small molecule inhibitor that has been identified as a potent and selective allosteric inhibitor of MALT1 paracaspase.[9][10][11] Unlike competitive inhibitors that bind to the active site, allosteric inhibitors bind to a distinct site on the enzyme, inducing a conformational change that alters its activity.

The Allosteric Binding Site: The Trp580 Pocket

Crystallographic studies have revealed that this compound binds to a specific allosteric pocket on MALT1 located at the interface of the caspase-like and the third immunoglobulin (Ig3) domains.[12][13] A key residue in this pocket is Tryptophan 580 (Trp580).[9][12] The binding of this compound displaces the indole side chain of Trp580, which in the apo (unbound) state occupies this pocket.[12][14] This displacement locks the MALT1 protease in an inactive conformation, preventing the necessary conformational changes required for substrate binding and catalysis.[12] The Protein Data Bank (PDB) entry 6F7I provides the crystal structure of human MALT1 in complex with this compound.[13][14]

Quantitative Data

The following tables summarize the key quantitative data for the interaction of this compound with MALT1.

| Parameter | Value | Assay Type | Reference |

| IC₅₀ | 14 nM | Biochemical Assay (Peptide Cleavage) | [9][10][12] |

| EC₅₀ | 314 nM | Cellular Assay (Stabilization of MALT1-W580S) | [9][15][16] |

Table 1: Potency of this compound against MALT1.

Experimental Protocols

This section details the methodologies for key experiments used to characterize the binding and inhibitory activity of this compound on MALT1.

Biochemical Protease Activity Assay

Objective: To determine the in vitro inhibitory potency (IC₅₀) of this compound on MALT1 protease activity.

Methodology:

-

Reagents: Recombinant human MALT1 protein (e.g., truncated form containing the caspase-like and Ig3 domains), fluorogenic peptide substrate (e.g., Ac-Leu-Arg-Ser-Arg-Rh110-dPro), this compound, assay buffer.[12]

-

Procedure:

-

A solution of recombinant MALT1 is pre-incubated with varying concentrations of this compound in an appropriate assay buffer.

-

The enzymatic reaction is initiated by the addition of the fluorogenic peptide substrate.

-

The cleavage of the substrate by MALT1 results in the release of a fluorescent reporter molecule.

-

The fluorescence intensity is measured over time using a plate reader.

-

-

Data Analysis: The rate of substrate cleavage is calculated for each concentration of this compound. The IC₅₀ value is determined by fitting the concentration-response data to a suitable sigmoidal dose-response curve.[12]

Cellular Assay for MALT1 Stabilization

Objective: To assess the ability of this compound to stabilize a mutant form of MALT1 (MALT1-W580S) in a cellular context.

Methodology:

-

Cell Line: B-cells from a patient with a homozygous MALT1 Trp580Ser (W580S) mutation, which leads to reduced MALT1 protein levels.[9][15]

-

Procedure:

-

The patient-derived B-cells are treated with a range of concentrations of this compound (e.g., 0-20 µM) for a specified period.[9]

-

Following treatment, the cells are lysed, and total protein is extracted.

-

The protein levels of MALT1 are analyzed by immunoblotting (Western blot) using a MALT1-specific antibody.

-

-

Data Analysis: The band intensities corresponding to MALT1 are quantified by densitometry. The effective concentration (EC₅₀) at which this compound stabilizes the mutant MALT1 protein by 50% is calculated from the dose-response curve.[15]

X-ray Crystallography

Objective: To determine the three-dimensional structure of the MALT1-MLT-747 complex and elucidate the binding mode.

Methodology:

-

Protein Expression and Purification: A construct of human MALT1, typically encompassing the caspase-like and Ig3 domains (e.g., MALT1(329-728)), is expressed in a suitable system (e.g., bacteria) and purified to homogeneity.[12]

-

Crystallization:

-

The purified MALT1 protein is co-crystallized with this compound.

-

Alternatively, crystals of apo-MALT1 can be grown and then soaked in a solution containing this compound.[12]

-

-

Data Collection and Structure Determination:

-

The crystals are subjected to X-ray diffraction.

-

The diffraction data is collected and processed to determine the electron density map.

-

The atomic model of the MALT1-MLT-747 complex is built into the electron density map and refined.[12] The resulting structure is deposited in the Protein Data Bank (PDB ID: 6F7I).[13][14]

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the MALT1 signaling pathway and a typical experimental workflow for characterizing a MALT1 inhibitor.

References

- 1. The paracaspase MALT1: biological function and potential for therapeutic inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Ways and waves of MALT1 paracaspase activation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Inhibition of MALT1 protease activity is selectively toxic for activated B cell–like diffuse large B cell lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. MALT1 - Wikipedia [en.wikipedia.org]

- 9. medchemexpress.com [medchemexpress.com]

- 10. This compound |CAS:2097853-86-4 Probechem Biochemicals [probechem.com]

- 11. adooq.com [adooq.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. medchemexpress.com [medchemexpress.com]

MLT-747: A Technical Guide to its Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

MLT-747 is a potent and selective allosteric inhibitor of the mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1). MALT1 is a paracaspase that plays a crucial role in the activation of NF-κB signaling downstream of antigen receptors and other signaling pathways, making it an attractive therapeutic target for autoimmune diseases and certain types of lymphoma. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound and related compounds. It includes available quantitative data, details of key experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Discovery and Lead Identification

The discovery of this compound originated from a high-throughput screening (HTS) campaign aimed at identifying inhibitors of MALT1 protease activity. This screening led to the identification of a promising hit compound characterized by a central urea scaffold. Subsequent medicinal chemistry efforts focused on optimizing this scaffold to improve potency and drug-like properties, which ultimately led to the discovery of this compound and a closely related analog, MLT-748.

High-Throughput Screening

-

Assay Principle: A biochemical assay was employed to measure the cleavage of a fluorogenic peptide substrate by the MALT1 protease.

-

Initial Hit: The HTS campaign identified a scaffold containing a central urea moiety as a starting point for chemical optimization.

Mechanism of Action

This compound is an allosteric inhibitor of MALT1. It does not bind to the active site of the enzyme but rather to a distinct pocket, leading to a conformational change that locks the enzyme in an inactive state.

-

Binding Site: this compound binds to the allosteric pocket created by the displacement of the Trp580 residue of MALT1.[1][2][3][4]

-

Conformational Lock: This binding event prevents the necessary conformational changes required for MALT1 to adopt its active state, thereby inhibiting its proteolytic activity.

The signaling pathway affected by this compound is depicted below:

Caption: MALT1 signaling pathway and the inhibitory action of this compound.

Quantitative Data

The following table summarizes the key quantitative data for this compound and related compounds.

| Compound | Target | Assay Type | IC50 | Reference |

| This compound | MALT1 | Biochemical Protease Assay | 14 nM | [1][2][3][4] |

| MLT-748 | MALT1 | Biochemical Protease Assay | 5 nM | [4] |

| MLT-943 | MALT1 | IL-2 Secretion (PBMC) | 70-90 nM | [4] |

| MLT-943 | MALT1 | IL-2 Secretion (Whole Blood) | 600-800 nM | [4] |

| MI-2 | MALT1 | Growth Inhibition (HBL-1) | 0.2 µM | [5] |

| MI-2 | MALT1 | Growth Inhibition (TMD8) | 0.5 µM | [5] |

| MI-2 | MALT1 | Growth Inhibition (OCI-Ly3) | 0.4 µM | [5] |

| MI-2 | MALT1 | Growth Inhibition (OCI-Ly10) | 0.4 µM | [5] |

Experimental Protocols

MALT1 Protease Activity Assay

This assay is fundamental to the discovery and characterization of MALT1 inhibitors.

Objective: To measure the enzymatic activity of MALT1 protease.

Materials:

-

Recombinant MALT1 enzyme

-

Fluorogenic peptide substrate (e.g., Ac-LRSR-AMC)

-

Assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 5 mM DTT, 0.01% Tween-20, pH 7.4)

-

Test compounds (e.g., this compound) dissolved in DMSO

-

384-well black plates

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

Add the test compound to the wells of the 384-well plate.

-

Add the recombinant MALT1 enzyme to the wells and incubate for a specified period (e.g., 30 minutes) at room temperature to allow for compound binding.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate.

-

Monitor the increase in fluorescence over time using a plate reader (Excitation/Emission wavelengths appropriate for the fluorophore, e.g., 380/460 nm for AMC).

-

Calculate the rate of reaction and determine the IC50 value of the test compound by fitting the data to a dose-response curve.

Caption: Workflow for the MALT1 protease activity assay.

Preclinical Development

While specific preclinical data for this compound is not extensively published, studies on closely related pyrazolopyrimidine MALT1 inhibitors provide insights into the potential of this chemical class.

In Vivo Efficacy in Xenograft Models

Studies with related compounds have demonstrated anti-tumor efficacy in xenograft models of B-cell lymphoma.[5][6][7]

-

Models: Cell line-derived xenograft (CDX) and patient-derived xenograft (PDX) models of activated B-cell like diffuse large B-cell lymphoma (ABC-DLBCL) are commonly used.[8][9][10][11][12]

-

Administration: Compounds are typically administered orally or via intraperitoneal injection.[7]

-

Endpoints: Tumor growth inhibition (TGI) is the primary efficacy endpoint.[10] Pharmacodynamic markers, such as the cleavage of MALT1 substrates in tumor tissue, are also assessed.[5][7]

The general workflow for a xenograft efficacy study is outlined below:

Caption: General workflow for an in vivo xenograft efficacy study.

Safety and Toxicology

Extensive safety and toxicology studies are required for any compound advancing towards clinical trials. For the pyrazolopyrimidine class of MALT1 inhibitors, long-term administration has been associated with immunodysregulation in preclinical models, highlighting a potential on-target toxicity.[6]

Clinical Development

To date, there is no publicly available information on clinical trials specifically for this compound. However, other MALT1 inhibitors have entered early-phase clinical development.[13]

Conclusion

This compound is a potent and selective allosteric inhibitor of MALT1 that emerged from a focused drug discovery effort. Its mechanism of action, involving the stabilization of an inactive conformation of MALT1, represents a promising approach for the treatment of MALT1-driven diseases. While detailed preclinical and clinical data for this compound are limited in the public domain, the broader class of pyrazolopyrimidine MALT1 inhibitors has shown promise in preclinical models, paving the way for further investigation of this therapeutic strategy.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound |CAS:2097853-86-4 Probechem Biochemicals [probechem.com]

- 3. adooq.com [adooq.com]

- 4. abmole.com [abmole.com]

- 5. MALT1 Small Molecule Inhibitors Specifically Suppress ABC-DLBCL In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Specific covalent inhibition of MALT1 paracaspase suppresses B cell lymphoma growth - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 12. Cell-Derived Xenografts - Antineo [antineo.fr]

- 13. Combining precision oncology and immunotherapy by targeting the MALT1 protease - PMC [pmc.ncbi.nlm.nih.gov]

The Dual Facets of MALT1: A Technical Guide to its Pivotal Role in NF-κB Signaling

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mucosa-Associated Lymphoid Tissue lymphoma translocation protein 1 (MALT1) has emerged as a critical regulator of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a cornerstone of immune responses and cellular proliferation.[1][2] Initially identified through its involvement in chromosomal translocations leading to MALT lymphoma, MALT1 is now recognized as a key player in both innate and adaptive immunity.[3] Its multifaceted nature, functioning as both a scaffold protein and a cysteine protease, places it at the heart of a complex signaling network with profound implications for health and disease. This technical guide provides an in-depth exploration of the molecular mechanisms by which MALT1 governs NF-κB signaling, offering valuable insights for researchers and professionals in drug development.

The Core Machinery: The CBM Complex and MALT1 Activation

At the core of MALT1's function in lymphocyte activation is its participation in the CARMA1-BCL10-MALT1 (CBM) signalosome complex.[4] This complex serves as a molecular bridge, connecting antigen receptor engagement to the downstream activation of the IKK (IκB kinase) complex, a crucial step in the canonical NF-κB pathway.[5]

Upon T-cell or B-cell receptor stimulation, a cascade of events leads to the phosphorylation and conformational change of the scaffold protein CARMA1 (CARD11).[3] This allows the recruitment of the B-cell lymphoma 10 (BCL10) adapter protein, which in turn recruits MALT1 to form the tripartite CBM complex.[6] The formation of this complex is a critical juncture, initiating the dual functions of MALT1.

The Dual Roles of MALT1 in NF-κB Signaling

MALT1 orchestrates NF-κB activation through two distinct yet complementary mechanisms: its scaffolding function and its proteolytic activity.

MALT1 as a Scaffolding Protein

In its role as a scaffold, MALT1 provides a platform for the assembly of key signaling molecules.[7] Following its recruitment to the CBM complex, MALT1 facilitates the recruitment of the E3 ubiquitin ligase TRAF6 (TNF receptor-associated factor 6).[8] TRAF6 then catalyzes the synthesis of lysine 63 (K63)-linked polyubiquitin chains on itself, MALT1, and BCL10.[8][9] These polyubiquitin chains act as a docking site for the IKK complex, bringing it into proximity with the upstream kinase TAK1 (transforming growth factor-β-activated kinase 1), which is also recruited to the complex.[10] This proximity allows for the phosphorylation and activation of the IKK complex, which then phosphorylates the inhibitor of NF-κB (IκB), targeting it for proteasomal degradation. The degradation of IκB releases the NF-κB transcription factors (typically the p50/RelA dimer) to translocate to the nucleus and initiate the transcription of target genes.[5]

MALT1 as a Cysteine Protease (Paracaspase)

Beyond its scaffolding function, MALT1 possesses intrinsic protease activity, classifying it as a paracaspase due to its structural similarity to caspases but with a distinct substrate specificity for arginine residues.[1] The proteolytic activity of MALT1 is essential for the amplification and fine-tuning of the NF-κB signal. MALT1 cleaves and inactivates several negative regulators of the NF-κB pathway, thereby sustaining the signaling cascade. Key substrates of MALT1 include:

-

A20 (TNFAIP3): A deubiquitinating enzyme that removes K63-linked polyubiquitin chains from multiple signaling proteins, including MALT1 itself, thus acting as a negative feedback regulator. MALT1-mediated cleavage of A20 impairs its inhibitory function.[11][12][13]

-

CYLD: Another deubiquitinating enzyme that negatively regulates NF-κB signaling. Cleavage of CYLD by MALT1 promotes JNK activation and contributes to sustained NF-κB signaling.[14][15]

-

RelB: A member of the NF-κB family that can act as a transcriptional repressor. MALT1-mediated cleavage of RelB leads to its proteasomal degradation, thereby promoting the activity of other NF-κB family members.[16][17][18][19]

-

BCL10: In a feedback loop, MALT1 can cleave BCL10, a process that has been implicated in regulating T-cell adhesion.[7]

-

NIK (NF-κB-inducing kinase): In the context of the API2-MALT1 fusion oncoprotein found in MALT lymphoma, MALT1-mediated cleavage of NIK leads to constitutive activation of the non-canonical NF-κB pathway.[3]

Quantitative Data on MALT1 Interactions and Activity

Understanding the quantitative aspects of MALT1 function is crucial for therapeutic targeting. The following tables summarize key quantitative data related to MALT1's interactions and enzymatic activity.

| Interaction | Binding Partner | Affinity (KD) | Cell Type/System |

| MALT1 (DD+Ig1-2) | BCL10 | 25 nM | In vitro (SPR) |

| MALT1 (Ig1-2) | BCL10 | 29 nM | In vitro (SPR) |

Table 1: Binding Affinities of MALT1 for BCL10. Data from surface plasmon resonance (SPR) analysis shows a high-affinity interaction between the immunoglobulin-like domains of MALT1 and BCL10.[7]

| Substrate (Peptide) | kcat/Km (M-1s-1) | Notes |

| Optimal Peptidyl Substrates | 103 - 104 | Represents the catalytic efficiency for optimized short peptide substrates. |

| CYLD (putative target protein) | In the same order as optimal peptidyl substrates | Suggests that CYLD is an efficient substrate for MALT1. |

| Target Gene | Effect of MALT1 Inhibition/Knockdown | Cell Type | Quantitative Change |

| IL-2 | Decreased expression/secretion | Jurkat T cells | 75-85% reduction in secretion with MALT1 mutants.[21] |

| IL-6 | Decreased secretion | ABC-DLBCL cell lines | Significantly inhibited by zVRPR-fmk.[8][9] |

| IL-10 | Decreased secretion | ABC-DLBCL cell lines | Sensitive to MALT1 protease inhibition.[8][9] |

| TNF-α | Decreased expression | Keratinocytes | Strongly decreased expression upon MALT1 inhibition.[16] |

| BCL-XL | Decreased protein levels | ABC-DLBCL cells | Substantially reduced by MALT1 inhibitor.[9] |

| MMP9 | Upregulation suppressed | Osteosarcoma and breast cancer cells | MALT1-dependent upregulation after PAR1 stimulation. |

| IL-1β | Upregulation suppressed | Osteosarcoma and breast cancer cells | MALT1-dependent upregulation after PAR1 stimulation. |

| IL-8 | Upregulation suppressed | Osteosarcoma and breast cancer cells | MALT1-dependent upregulation after PAR1 stimulation. |

Table 3: Effect of MALT1 on NF-κB Target Gene Expression. Inhibition or knockdown of MALT1 significantly impacts the expression of a range of NF-κB target genes involved in inflammation, cell survival, and metastasis.

Signaling Pathway and Experimental Workflow Diagrams

References

- 1. Halting multiple myeloma with MALT1 inhibition: suppressing BCMA-induced NF-κB and inducing immunogenic cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The paracaspase MALT1: biological function and potential for therapeutic inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. MALT1 Small Molecule Inhibitors Specifically Suppress ABC-DLBCL In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Profiling the activity of the para-caspase MALT1 in B-cell acute lymphoblastic leukemia for potential targeted therapeutic application | Haematologica [haematologica.org]

- 5. A MALT1 inhibitor suppresses human myeloid DC, effector T-cell and B-cell responses and retains Th1/regulatory T-cell homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Mechanism and specificity of the human paracaspase MALT1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Essential role of MALT1 protease activity in activated B cell-like diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibition of MALT1 protease activity is selectively toxic for activated B cell–like diffuse large B cell lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. T cell antigen receptor stimulation induces MALT1 paracaspase-mediated cleavage of the NF-kappaB inhibitor A20 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A20 negatively regulates T cell receptor signaling to NF-kappaB by cleaving Malt1 ubiquitin chains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Oncogene-induced MALT1 protease activity drives posttranscriptional gene expression in malignant lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. MALT1-dependent cleavage of CYLD promotes NF-κB signaling and growth of aggressive B-cell receptor-dependent lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

- 15. embopress.org [embopress.org]

- 16. Malt1-dependent RelB cleavage promotes canonical NF-κB activation in lymphocytes and lymphoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 17. MALT1 protease activation triggers acute disruption of endothelial barrier integrity via CYLD cleavage - PMC [pmc.ncbi.nlm.nih.gov]

- 18. MALT1 MALT1 paracaspase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 19. Allosteric activation of MALT1 by its ubiquitin-binding Ig3 domain - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Specific covalent inhibition of MALT1 paracaspase suppresses B cell lymphoma growth - PMC [pmc.ncbi.nlm.nih.gov]

- 21. MALT1 is a critical mediator of PAR1-driven NF-κB activation and metastasis in multiple tumor types - PubMed [pubmed.ncbi.nlm.nih.gov]

MLT-747: A Technical Guide for Immunology and Inflammation Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

MLT-747 is a potent and selective allosteric inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1). MALT1 is a critical scaffolding protein and paracaspase that plays a central role in T-cell and B-cell receptor signaling pathways, leading to the activation of NF-κB and JNK. By binding to a specific allosteric pocket, this compound locks MALT1 in an inactive conformation, thereby inhibiting its proteolytic activity and downstream inflammatory signaling. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key quantitative data, detailed experimental methodologies, and visualization of relevant biological pathways.

Quantitative Data Summary

The following tables summarize the key in vitro potency and cellular activity data for this compound and its closely related analog, MLT-748.

| Compound | Assay Type | Target | IC50 (nM) | Reference |

| This compound | Biochemical Protease Assay | Human MALT1 | 14 | [1][2] |

| MLT-748 | Biochemical Protease Assay | Human MALT1 | 5 |

Table 1: Biochemical Potency of this compound and MLT-748 against MALT1. The half-maximal inhibitory concentration (IC50) was determined using a biochemical assay measuring the cleavage of a peptide substrate.

| Compound | Assay Type | Cell Line | Target | EC50 (nM) | Reference |

| This compound | Cellular Thermal Shift Assay | MALT1mut/mut B cells | MALT1-W580S stabilization | 314 | [1] |

Table 2: Cellular Activity of this compound. The half-maximal effective concentration (EC50) for the stabilization of the mutant MALT1 protein was determined in patient-derived B cells.

Mechanism of Action

This compound is an allosteric inhibitor that binds to a pocket on MALT1 where the tryptophan 580 (Trp580) residue resides. This binding event displaces the Trp580 side chain, which in turn stabilizes an inactive conformation of the MALT1 protease. By locking the enzyme in this inactive state, this compound prevents the proteolytic cleavage of MALT1 substrates that are essential for the propagation of downstream signaling cascades.

The MALT1 paracaspase is a key component of the CARD11-BCL10-MALT1 (CBM) signalosome, which is assembled upon T-cell or B-cell receptor stimulation. The CBM complex is crucial for the activation of the IκB kinase (IKK) complex, leading to the phosphorylation and degradation of IκBα and the subsequent nuclear translocation of the NF-κB transcription factor. MALT1's proteolytic activity also contributes to the activation of the JNK signaling pathway. By inhibiting MALT1, this compound effectively blocks these critical inflammatory signaling pathways.

Signaling Pathway Diagram

Caption: MALT1 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the characterization of this compound. These protocols are based on established methods in the field.

MALT1 Protease Activity Assay

This assay quantifies the enzymatic activity of MALT1 by measuring the cleavage of a fluorogenic peptide substrate.

Materials:

-

Recombinant human MALT1 enzyme

-

Assay Buffer: 50 mM HEPES, pH 7.4, 150 mM NaCl, 5% glycerol, 10 mM DTT, 0.01% Tween-20

-

MALT1 substrate: Ac-Leu-Arg-Ser-Arg-AMC (or similar fluorogenic substrate)

-

This compound (or other test compounds) dissolved in DMSO

-

384-well black assay plates

-

Fluorescence plate reader

Procedure:

-

Prepare a serial dilution of this compound in DMSO. Further dilute the compounds in Assay Buffer to the desired final concentrations.

-

Add the diluted this compound or DMSO (vehicle control) to the wells of the 384-well plate.

-

Add recombinant human MALT1 enzyme to each well to a final concentration of approximately 1 nM.

-

Incubate the plate at room temperature for 30 minutes to allow for compound binding to the enzyme.

-

Initiate the enzymatic reaction by adding the MALT1 substrate to each well to a final concentration of 10 µM.

-

Immediately measure the fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) at kinetic intervals for 30-60 minutes at 30°C.

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence curve).

-

Determine the percent inhibition for each this compound concentration relative to the DMSO control and fit the data to a four-parameter logistic equation to calculate the IC50 value.

Cellular Thermal Shift Assay (CETSA)

This assay assesses the binding of this compound to MALT1 in a cellular context by measuring the increased thermal stability of the target protein upon ligand binding.

Materials:

-

MALT1-expressing cells (e.g., patient-derived B cells with MALT1 mutations)

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound dissolved in DMSO

-

Phosphate-buffered saline (PBS) with protease inhibitors

-

Lysis buffer (e.g., RIPA buffer)

-

Equipment for protein quantification (e.g., BCA assay)

-

SDS-PAGE and Western blotting reagents

-

Anti-MALT1 antibody

-

Secondary antibody conjugated to HRP

-

Chemiluminescence detection reagents

Procedure:

-

Culture MALT1-expressing cells to a sufficient density.

-

Treat the cells with various concentrations of this compound or DMSO (vehicle control) for 1-2 hours at 37°C.

-

Harvest the cells by centrifugation and wash with PBS containing protease inhibitors.

-

Resuspend the cell pellet in PBS and divide the cell suspension into aliquots for each temperature point.

-

Heat the cell suspensions at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.

-

Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

-

Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

-

Collect the supernatant containing the soluble protein fraction.

-

Quantify the protein concentration in each supernatant.

-

Analyze the soluble MALT1 levels by SDS-PAGE and Western blotting using an anti-MALT1 antibody.

-

Quantify the band intensities and plot the percentage of soluble MALT1 as a function of temperature for each this compound concentration.

-

Determine the melting temperature (Tm) for each condition. The shift in Tm in the presence of this compound indicates target engagement. The EC50 can be determined by plotting the Tm shift against the this compound concentration.

NF-κB Reporter Assay

This assay measures the activity of the NF-κB signaling pathway in response to cellular stimulation and its inhibition by this compound.

Materials:

-

A cell line stably transfected with an NF-κB-driven luciferase reporter construct (e.g., HEK293 or Jurkat cells)

-

Cell culture medium

-

Stimulating agent (e.g., PMA and ionomycin for T-cells, or anti-IgM for B-cells)

-

This compound dissolved in DMSO

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Seed the NF-κB reporter cells in a 96-well white, clear-bottom plate and allow them to adhere overnight.

-

Pre-treat the cells with a serial dilution of this compound or DMSO for 1 hour.

-

Stimulate the cells with the appropriate agonist (e.g., PMA/ionomycin) for 6-8 hours. Include unstimulated and vehicle-stimulated controls.

-

After the incubation period, lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

-

Measure the luminescence using a plate reader.

-

Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to cell viability.

-

Calculate the percent inhibition of NF-κB activity for each this compound concentration and determine the IC50 value.

Experimental Workflow Diagram

Caption: A logical workflow for the preclinical characterization of this compound.

In Vivo Applications in Immunology and Inflammation

While specific in vivo studies for this compound in inflammatory models have not been detailed in the public domain, research on other selective allosteric MALT1 inhibitors provides a strong rationale for its potential therapeutic application. For instance, oral administration of a MALT1 inhibitor has been shown to reduce disease severity and synovial cytokine production in a rat model of collagen-induced arthritis. These findings suggest that this compound could be a valuable tool for investigating the role of MALT1 in a variety of inflammatory and autoimmune disease models, including:

-

Rheumatoid Arthritis: To assess the impact on joint inflammation, cartilage and bone erosion, and pro-inflammatory cytokine levels.

-

Inflammatory Bowel Disease: To investigate the effects on colonic inflammation, immune cell infiltration, and gut barrier function.

-

Multiple Sclerosis: To study the effects on neuroinflammation and demyelination in experimental autoimmune encephalomyelitis (EAE) models.

-

Psoriasis: To examine the impact on skin inflammation and keratinocyte hyperproliferation.

Conclusion

This compound is a powerful research tool for dissecting the role of MALT1 in immunology and inflammation. Its high potency and selectivity, combined with a well-defined allosteric mechanism of action, make it an ideal probe for both in vitro and potentially in vivo studies. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize this compound in their investigations of MALT1-driven pathologies. Further studies are warranted to explore the full therapeutic potential of this compound in various inflammatory and autoimmune diseases.

References

MLT-747: A Potent and Selective Allosteric MALT1 Inhibitor as a Research Tool for Autoimmune Diseases

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Autoimmune diseases represent a significant and growing global health challenge, characterized by the immune system mistakenly attacking the body's own tissues. The development of novel therapeutic strategies hinges on a deep understanding of the intricate signaling pathways that govern immune cell activation and inflammation. One such critical pathway is mediated by the Mucosa-Associated Lymphoid Tissue lymphoma translocation protein 1 (MALT1). MALT1, a key component of the Carma-Bcl10-MALT1 (CBM) signalosome, possesses paracaspase activity that is essential for T-cell and B-cell receptor signaling, leading to the activation of the transcription factor NF-κB. Dysregulation of this pathway is implicated in the pathogenesis of numerous autoimmune disorders. MLT-747 is a potent, selective, and allosteric inhibitor of MALT1, offering a valuable tool for dissecting the role of MALT1 in autoimmune and inflammatory processes and exploring its potential as a therapeutic target. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its use in autoimmune disease models, and visualizations of relevant signaling pathways and workflows.

Mechanism of Action

This compound functions as an allosteric inhibitor of the MALT1 paracaspase. It binds to a pocket near the active site, specifically in the vicinity of Tryptophan 580 (Trp580), inducing a conformational change that locks the enzyme in an inactive state.[1] This allosteric inhibition prevents the proteolytic cleavage of MALT1 substrates, which is a crucial step in the downstream signaling cascade that leads to the activation of NF-κB. The inhibition of MALT1's protease function ultimately results in the suppression of pro-inflammatory gene expression.

Quantitative Data

The following tables summarize the key quantitative data for this compound, providing researchers with essential information for experimental design.

Table 1: In Vitro Potency of this compound

| Parameter | Value | Cell/System | Reference |

| IC50 (MALT1 Protease Activity) | 14 nM | Biochemical Assay | [1] |

| EC50 (Stabilization of MALT1-W580S) | 314 nM | Cellular Assay | [1] |

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the use of this compound as a research tool.

In Vitro MALT1 Cleavage Assay

This assay is designed to measure the direct inhibitory effect of this compound on the proteolytic activity of MALT1.

Materials:

-

Recombinant human MALT1 enzyme

-

Fluorogenic MALT1 substrate (e.g., Ac-LRSR-AMC)

-

Assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 10% glycerol, 10 mM DTT, 0.01% Tween-20, pH 7.4)

-

This compound

-

DMSO (for compound dilution)

-

384-well black plates

-

Fluorescence plate reader

Procedure:

-

Prepare a serial dilution of this compound in DMSO. Further dilute the compound in assay buffer to the desired final concentrations.

-

Add a fixed amount of recombinant MALT1 enzyme to each well of a 384-well plate.

-

Add the diluted this compound or DMSO (vehicle control) to the wells containing the enzyme and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for compound binding.

-

Initiate the reaction by adding the fluorogenic MALT1 substrate to each well.

-

Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 460 nm emission for AMC-based substrates) over time using a fluorescence plate reader.

-

Calculate the rate of substrate cleavage for each concentration of this compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a four-parameter logistic equation.

NF-κB Reporter Assay

This cell-based assay assesses the functional consequence of MALT1 inhibition by this compound on the NF-κB signaling pathway.

Materials:

-

A human cell line that expresses a functional CBM complex (e.g., Jurkat T-cells or an engineered HEK293T cell line)

-

NF-κB luciferase reporter plasmid

-

Control plasmid (e.g., Renilla luciferase) for normalization

-

Transfection reagent

-

Cell culture medium and supplements

-

PMA (phorbol 12-myristate 13-acetate) and Ionomycin (for stimulation)

-

This compound

-

DMSO

-

96-well white plates

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.

-

Seed the transfected cells into a 96-well white plate and allow them to adhere and recover overnight.

-

Prepare a serial dilution of this compound in cell culture medium.

-

Pre-treat the cells with the diluted this compound or DMSO (vehicle control) for a specific duration (e.g., 1-2 hours).

-

Stimulate the cells with an appropriate agonist to activate the NF-κB pathway (e.g., a combination of PMA and Ionomycin).

-

Incubate the cells for a further period (e.g., 6-8 hours) to allow for luciferase expression.

-

Lyse the cells and measure both firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell viability.

-

Calculate the percentage of inhibition of NF-κB activity for each concentration of this compound and determine the IC50 value.

In Vivo Collagen-Induced Arthritis (CIA) Model in Rats

This protocol describes the use of this compound in a preclinical model of rheumatoid arthritis.

Animals:

-

Lewis rats (female, 8-10 weeks old)

Materials:

-

Bovine type II collagen

-

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

-

Incomplete Freund's Adjuvant (IFA)

-

This compound

-

Vehicle for oral administration (e.g., 0.5% methylcellulose with 0.1% Tween 80 in water)

-

Anesthesia

Procedure:

-

Induction of Arthritis:

-

On day 0, immunize rats with an emulsion of bovine type II collagen and CFA via intradermal injection at the base of the tail.

-

On day 7, boost the rats with an emulsion of bovine type II collagen and IFA via a subsequent intradermal injection.

-

-

Treatment:

-

Prepare a suspension of this compound in the vehicle at the desired concentrations.

-

Begin oral administration of this compound or vehicle (control group) once daily, starting from the day of the first immunization (prophylactic regimen) or upon the onset of clinical signs of arthritis (therapeutic regimen).

-

-

Clinical Assessment:

-

Monitor the rats daily for the onset and severity of arthritis.

-

Score the clinical signs of arthritis in each paw based on a standardized scoring system (e.g., 0 = no signs; 1 = swelling and/or redness of one joint; 2 = swelling and/or redness of more than one joint; 3 = severe swelling and redness of the entire paw; 4 = ankylosis and deformity). The maximum score per rat is 16.

-

-

Histopathological Analysis:

-

At the end of the study, sacrifice the rats and collect the hind paws.

-

Fix, decalcify, and embed the paws in paraffin.

-

Section the joints and stain with hematoxylin and eosin (H&E) and Safranin O to assess inflammation, pannus formation, cartilage damage, and bone erosion.

-

-

Cytokine Analysis:

-

Collect blood samples at various time points to measure serum levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-17) using ELISA or multiplex bead-based assays.

-

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to this compound's mechanism and its evaluation.

Caption: MALT1 Signaling Pathway and the Point of Intervention by this compound.

Caption: General Experimental Workflow for Evaluating this compound.

Conclusion

This compound is a valuable research tool for investigating the role of MALT1 in the pathophysiology of autoimmune diseases. Its high potency and selectivity, combined with its allosteric mechanism of action, make it an ideal probe for dissecting the intricacies of the CBM signaling pathway. The experimental protocols and data presented in this guide provide a solid foundation for researchers to effectively utilize this compound in their studies. Further investigation into the efficacy of this compound in various preclinical models of autoimmunity will be crucial in validating MALT1 as a therapeutic target and potentially paving the way for the development of novel treatments for these debilitating conditions.

References

The Selectivity Profile of MLT-747: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selectivity profile of MLT-747, a potent and selective allosteric inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1 (MALT1). This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the associated signaling pathways to offer a comprehensive resource for researchers in immunology and oncology.

Core Properties of this compound

This compound is a small molecule inhibitor that targets the MALT1 paracaspase, a key regulator of lymphocyte activation and a therapeutic target in certain lymphomas and autoimmune diseases.

Table 1: Quantitative Potency and Cellular Activity of this compound

| Parameter | Value | Target/System | Reference |

| IC50 | 14 nM | MALT1 Protease Activity | [1] |

| EC50 | 314 nM | Cellular MALT1-W580S Stabilization | [1] |

Note: While a comprehensive selectivity panel for this compound against a broad range of kinases and proteases is not publicly available, a related compound, MLT-748, developed from the same chemical scaffold, has been shown to be highly selective for MALT1, with no significant inhibition of 22 other tested human proteases at concentrations up to 100 µM.

Mechanism of Action

This compound employs an allosteric mechanism of inhibition. It binds to a specific pocket on the MALT1 protein, the Trp580 pocket, which is distinct from the active site.[1] This binding event locks the MALT1 protease in an inactive conformation, thereby preventing the cleavage of its substrates.

Experimental Protocols

The following are representative protocols for the key assays used to characterize MALT1 inhibitors like this compound.

MALT1 Protease Biochemical Assay (Fluorogenic)

This assay quantifies the enzymatic activity of MALT1 by measuring the cleavage of a fluorogenic substrate.

Workflow:

Caption: Workflow for a MALT1 biochemical assay.

Methodology:

-

Reagents:

-

Recombinant human MALT1 enzyme.

-

MALT1 assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 10 mM DTT, pH 7.4).

-

Fluorogenic substrate (e.g., Ac-Leu-Arg-Ser-Arg-AMC).

-

This compound stock solution in DMSO.

-

DMSO (vehicle control).

-

-

Procedure:

-

Add diluted MALT1 enzyme to the wells of a microplate.

-

Add serial dilutions of this compound or DMSO to the wells.

-

Pre-incubate the enzyme and inhibitor for a defined period (e.g., 30 minutes) at room temperature.

-

Initiate the reaction by adding the MALT1 substrate.

-

Immediately begin kinetic reading of fluorescence intensity on a plate reader.

-

-

Data Analysis:

-

The rate of reaction is determined from the linear phase of the fluorescence curve.

-

The percentage of inhibition is calculated for each concentration of this compound relative to the DMSO control.

-

The IC50 value is determined by non-linear regression analysis of the concentration-response curve.

-

Cellular MALT1 Activity Assay

This assay measures the ability of this compound to inhibit MALT1 activity within a cellular context.

Workflow:

Caption: Cellular MALT1 activity assay workflow.

Methodology:

-

Cell Culture and Treatment:

-

Culture a relevant cell line (e.g., Jurkat T-cells or primary lymphocytes) under standard conditions.

-

Pre-incubate cells with serial dilutions of this compound for a specified time.

-

Stimulate the cells with an appropriate agonist (e.g., PMA and ionomycin) to activate MALT1.

-

-

Cell Lysis and Immunoprecipitation:

-

Harvest and lyse the cells in a suitable lysis buffer containing protease inhibitors.

-

Clarify the cell lysates by centrifugation.

-

Immunoprecipitate MALT1 from the lysates using an anti-MALT1 antibody conjugated to beads.

-

-

In Vitro Cleavage Assay:

-

Wash the immunoprecipitated MALT1 beads.

-

Resuspend the beads in MALT1 assay buffer containing the fluorogenic substrate.

-

Incubate and measure fluorescence as described in the biochemical assay protocol.

-

-

Data Analysis:

-

Determine the percentage of MALT1 inhibition at each concentration of this compound.

-

Calculate the EC50 value from the resulting dose-response curve.

-

MALT1 Signaling Pathways

This compound's inhibition of MALT1 impacts key downstream signaling pathways, primarily the NF-κB and JNK pathways, which are critical for lymphocyte activation and survival.

T-Cell Receptor (TCR) Signaling to NF-κB

Caption: MALT1's role in the TCR to NF-κB pathway.

Upon T-cell receptor (TCR) engagement, a signaling cascade leads to the activation of Protein Kinase C theta (PKCθ). PKCθ then phosphorylates CARMA1, inducing a conformational change that allows for the recruitment of BCL10 and MALT1 to form the CBM signalosome complex. MALT1, as part of this complex, recruits TRAF6, which in turn activates the IKK complex. The IKK complex phosphorylates the inhibitor of NF-κB (IκB), leading to its degradation and the subsequent translocation of NF-κB to the nucleus to initiate the transcription of pro-inflammatory and survival genes. This compound inhibits the proteolytic activity of MALT1, thereby disrupting this signaling cascade.

MALT1-Mediated JNK Activation

Caption: MALT1's involvement in JNK activation.

The MALT1-containing CBM complex also plays a role in the activation of the c-Jun N-terminal kinase (JNK) pathway. Through the recruitment of TRAF6, the CBM complex activates TAK1, which in turn phosphorylates and activates the MAP kinase kinases (MKKs) MKK4 and MKK7. These MKKs then phosphorylate and activate JNK. Activated JNK translocates to the nucleus and phosphorylates transcription factors such as c-Jun, a component of the AP-1 complex, leading to the regulation of gene expression involved in cell proliferation, differentiation, and apoptosis. Inhibition of MALT1 by this compound can attenuate this pathway.

Conclusion

This compound is a potent and selective allosteric inhibitor of MALT1 with demonstrated biochemical and cellular activity. Its mechanism of action, involving the stabilization of an inactive conformation of MALT1, provides a distinct approach to targeting this key immunological and oncological protein. The provided experimental frameworks and pathway diagrams offer a foundational understanding for further research and development involving this compound and other MALT1 inhibitors. Further studies are warranted to fully elucidate the comprehensive selectivity profile and the full therapeutic potential of this compound.

References

The Allosteric MALT1 Inhibitor MLT-747: A Technical Guide to its Effects on Lymphocyte Activation

For Researchers, Scientists, and Drug Development Professionals

Introduction

MLT-747 is a potent and selective allosteric inhibitor of the Mucosa-Associated Lymphoid Tissue lymphoma translocation protein 1 (MALT1). MALT1 is a critical scaffolding protein and paracaspase that plays a pivotal role in T-cell and B-cell receptor signaling pathways, leading to the activation of the transcription factor NF-κB. By targeting MALT1, this compound offers a promising therapeutic strategy for modulating lymphocyte activation in various immunological disorders and certain types of lymphomas. This technical guide provides an in-depth overview of the effects of this compound on lymphocyte activation, including quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways.

Core Mechanism of Action

This compound functions as an allosteric inhibitor of MALT1, binding to the Trp580 pocket of the MALT1 protein. This binding locks MALT1 in an inactive conformation, thereby preventing its proteolytic activity which is essential for downstream signaling events that lead to NF-κB activation. The inhibition of MALT1 by this compound ultimately results in the suppression of lymphocyte activation, proliferation, and cytokine production.

Quantitative Data Summary

The following tables summarize the key quantitative data on the inhibitory effects of this compound.

| Parameter | Value | Assay Condition | Reference |

| IC50 (MALT1 Protease Activity) | 14 nM | Biochemical assay with a fluorogenic MALT1 substrate. | [1] |

| EC50 (Cellular MALT1-W580S Stabilization) | 314 nM | Cellular thermal shift assay in a mutant MALT1 cell line. | [1] |

Further research is required to obtain specific IC50/EC50 values for this compound's effect on T-cell proliferation and the production of a broad panel of cytokines.

Signaling Pathways

The activation of T-lymphocytes via the T-cell receptor (TCR) initiates a signaling cascade that is critically dependent on MALT1. This compound intervenes in this pathway, leading to the inhibition of downstream effector functions.

T-Cell Receptor Signaling to NF-κB Activation

Upon TCR engagement, a series of intracellular events leads to the formation of the CARMA1-BCL10-MALT1 (CBM) complex. MALT1 within this complex exhibits both scaffolding functions and protease activity, which are essential for the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitor of NF-κB (IκB), targeting it for degradation and allowing NF-κB to translocate to the nucleus and initiate the transcription of genes involved in lymphocyte activation, proliferation, and survival.

Caption: TCR signaling pathway leading to NF-κB activation and its inhibition by this compound.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

MALT1 Protease Activity Assay

This biochemical assay quantifies the enzymatic activity of MALT1 and its inhibition by compounds like this compound.

Materials:

-

Recombinant human MALT1 enzyme

-

Fluorogenic MALT1 substrate (e.g., Ac-LRSR-AMC)

-

Assay buffer (e.g., 50 mM MES pH 7.0, 150 mM NaCl, 10% (w/v) Sucrose, 0.1% (w/v) CHAPS, 10 mM DTT)

-

This compound or other test compounds

-

384-well assay plates

-

Fluorescence plate reader

Procedure:

-

Prepare a serial dilution of this compound in the assay buffer.

-

In a 384-well plate, add the recombinant MALT1 enzyme to each well.

-

Add the diluted this compound or vehicle control to the respective wells.

-

Incubate the plate at 30°C for 30 minutes.

-

Initiate the reaction by adding the fluorogenic MALT1 substrate to all wells.

-

Immediately measure the fluorescence intensity (e.g., excitation at 360 nm and emission at 460 nm) over a time course (e.g., 90 minutes) using a fluorescence plate reader.

-

Calculate the rate of substrate cleavage and determine the IC50 value for this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

T-Cell Proliferation Assay (CFSE-based)

This cell-based assay measures the extent of T-cell proliferation in response to stimulation and the inhibitory effect of this compound.

Materials:

-

Peripheral Blood Mononuclear Cells (PBMCs) or isolated primary T-cells

-

Carboxyfluorescein succinimidyl ester (CFSE)

-

T-cell activation stimuli (e.g., anti-CD3/anti-CD28 antibodies or phytohemagglutinin (PHA))

-

Complete RPMI-1640 medium

-

This compound

-

Flow cytometer

Procedure:

-

Isolate PBMCs or primary T-cells from whole blood.

-

Label the cells with CFSE according to the manufacturer's protocol.

-

Wash the cells to remove excess CFSE.

-

Seed the CFSE-labeled cells in a 96-well plate.

-

Add serial dilutions of this compound or vehicle control to the wells.

-

Stimulate the cells with anti-CD3/anti-CD28 antibodies or PHA.

-

Incubate the plate at 37°C in a CO2 incubator for 3-5 days.

-

Harvest the cells and analyze the CFSE fluorescence by flow cytometry.

-

Quantify cell proliferation by analyzing the dilution of CFSE fluorescence in daughter cells.

Cytokine Production Analysis (Intracellular Staining and Flow Cytometry)

This protocol allows for the measurement of cytokine production at the single-cell level in response to T-cell activation and its modulation by this compound.

Materials:

-

Isolated primary T-cells or a T-cell line (e.g., Jurkat)

-

T-cell activation stimuli (e.g., PMA and ionomycin)

-

This compound

-

Brefeldin A or Monensin (protein transport inhibitors)

-

Fixation and permeabilization buffers

-

Fluorochrome-conjugated antibodies against cytokines of interest (e.g., IL-2, IFN-γ, TNF-α)

-

Flow cytometer

Procedure:

-

Culture T-cells in the presence of serial dilutions of this compound or vehicle control.

-

Stimulate the cells with PMA and ionomycin for a defined period (e.g., 4-6 hours).

-

Add a protein transport inhibitor (Brefeldin A or Monensin) for the last few hours of stimulation to allow intracellular cytokine accumulation.

-

Harvest the cells and stain for surface markers if desired.

-

Fix and permeabilize the cells using appropriate buffers.

-

Stain the cells with fluorochrome-conjugated anti-cytokine antibodies.

-

Wash the cells and acquire data on a flow cytometer.

-

Analyze the percentage of cytokine-producing cells and the mean fluorescence intensity.

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the effect of this compound on T-cell activation.

Caption: A generalized experimental workflow for studying the impact of this compound on T-cell functions.

Conclusion

This compound is a valuable research tool for investigating the role of MALT1 in lymphocyte biology. Its potent and selective inhibition of MALT1's proteolytic activity provides a specific means to dissect the downstream consequences of this signaling pathway. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals seeking to understand and utilize this compound in their studies of lymphocyte activation and immunomodulation. Further investigations are warranted to fully elucidate the therapeutic potential of this compound in various disease contexts.

References

Methodological & Application

MLT-747: Application Notes and Protocols for Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

MLT-747 is a potent, selective, and allosteric inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1 (MALT1) paracaspase.[1] MALT1 is a crucial mediator in the activation of the NF-κB signaling pathway, which plays a significant role in the proliferation and survival of certain cancer cells, particularly Activated B-Cell like (ABC) subtype of Diffuse Large B-Cell Lymphoma (ABC-DLBCL).[2][3] this compound binds to the allosteric Trp580 pocket of MALT1, leading to the inhibition of its proteolytic activity.[1] These application notes provide detailed protocols for the use of this compound in cell culture experiments to study its effects on cell viability, NF-κB signaling, and cytokine secretion.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound and provide representative data on its effects in various cell lines.

Table 1: this compound Inhibitory Activity

| Parameter | Value | Reference |

| MALT1 IC50 | 14 nM | [1] |

| MALT1-W580S EC50 | 314 nM | [1] |

Table 2: Effect of MALT1 Inhibition on ABC-DLBCL Cell Viability (Representative Data)

| Cell Line | MALT1 Inhibitor | GI50 (µM) | Reference |

| HBL-1 | MI-2 | 0.2 | [2] |

| TMD8 | MI-2 | 0.5 | [2] |

| OCI-Ly3 | MI-2 | 0.4 | [2] |

| OCI-Ly10 | MI-2 | 0.4 | [2] |

Note: GI50 (Growth Inhibition 50) values for the MALT1 inhibitor MI-2 are provided as a reference for the expected potency of MALT1 inhibitors in ABC-DLBCL cell lines.

MALT1 Signaling Pathway

The diagram below illustrates the role of MALT1 in the NF-κB signaling pathway and the point of intervention for this compound. Upon B-cell receptor (BCR) or T-cell receptor (TCR) stimulation, a signaling cascade involving CARD11 (CARMA1), BCL10, and MALT1 is initiated. This complex, known as the CBM signalosome, activates the IKK complex, leading to the phosphorylation and degradation of IκBα. This allows the NF-κB transcription factors (p50/p65) to translocate to the nucleus and activate the transcription of target genes involved in cell survival and proliferation. MALT1's proteolytic activity also cleaves and inactivates negative regulators of NF-κB signaling, such as A20 and RelB.[4][5] this compound allosterically inhibits the protease function of MALT1, thereby blocking downstream NF-κB activation.

Caption: MALT1 signaling pathway and this compound inhibition.

Experimental Protocols

Cell Culture and this compound Treatment

This protocol outlines the general procedure for treating adherent or suspension cells with this compound.

Materials:

-

Cell line of interest (e.g., ABC-DLBCL cell lines like HBL-1, TMD8)

-

Complete cell culture medium

-

This compound (stock solution in DMSO, e.g., 10 mM)

-

Phosphate-buffered saline (PBS)

-

96-well or other appropriate culture plates

-

Incubator (37°C, 5% CO2)

Procedure:

-

Cell Seeding:

-

For adherent cells, seed at a density that will not reach confluency by the end of the experiment.

-

For suspension cells, seed at a concentration that allows for logarithmic growth.

-

-

This compound Preparation:

-

Thaw the this compound stock solution.

-

Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. It is recommended to perform a dose-response experiment with a range of concentrations (e.g., 1 nM to 10 µM) to determine the optimal concentration for your cell line. The final DMSO concentration should be kept constant across all wells and should not exceed 0.1% to avoid solvent-induced toxicity.

-

-

Treatment:

-

Add the prepared this compound dilutions to the cells.

-

Include a vehicle control (medium with the same final concentration of DMSO as the treated wells).

-

-

Incubation:

-

Incubate the cells for the desired period (e.g., 24, 48, or 72 hours). The incubation time should be optimized based on the specific assay and cell line.

-

-

Downstream Analysis:

-

Proceed with the desired assay to evaluate the effects of this compound (e.g., cell viability, NF-κB activity, cytokine secretion).

-

Cell Viability Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Cells treated with this compound as described in Protocol 1

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plate reader

Procedure:

-

Following this compound treatment, add 10 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

-

Add 100 µL of solubilization solution to each well.

-

Incubate the plate at room temperature for at least 2 hours, or until the formazan crystals are completely dissolved.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

NF-κB Reporter Assay

This assay quantifies the activity of the NF-κB transcription factor.

Materials:

-

Cells stably or transiently transfected with an NF-κB reporter construct (e.g., luciferase or fluorescent protein)

-

This compound

-

Stimulating agent (e.g., PMA and ionomycin for Jurkat cells)

-

Lysis buffer

-

Luciferase substrate or flow cytometer

-

Luminometer or flow cytometer

Procedure:

-

Seed the NF-κB reporter cell line in a 96-well plate.

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with an appropriate agonist (e.g., 50 ng/mL PMA and 1 µM ionomycin) for 6-24 hours.

-

For luciferase assays, lyse the cells and add the luciferase substrate according to the manufacturer's protocol. Measure luminescence using a luminometer.

-

For fluorescent reporter assays, analyze the cells by flow cytometry to quantify the percentage of fluorescent cells.

-

Normalize the results to the stimulated control without inhibitor.